4-Piperidin-1-yl-butylamine

Description

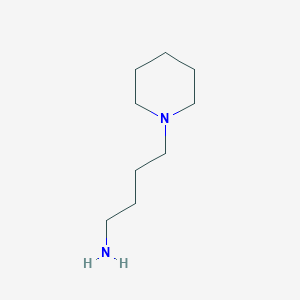

Structure

3D Structure

Properties

IUPAC Name |

4-piperidin-1-ylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c10-6-2-5-9-11-7-3-1-4-8-11/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOXURKIHJSMAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424390 | |

| Record name | 4-Piperidin-1-yl-butylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74247-30-6 | |

| Record name | 4-Piperidin-1-yl-butylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of 4-Piperidin-1-yl-butylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Piperidin-1-yl-butylamine, a diamine building block with potential applications in pharmaceutical and materials science. Due to a lack of extensive experimental data in publicly available literature, this guide combines computed data from reliable chemical databases with estimated values based on structurally similar compounds. Furthermore, it outlines detailed, generalized experimental protocols for the determination of key physicochemical parameters, offering a framework for the empirical validation of these properties.

Core Physicochemical Data

The physicochemical properties of this compound are crucial for predicting its behavior in various chemical and biological systems. The data presented below has been aggregated from computational models and supplier information.

| Property | Value | Source |

| Molecular Formula | C₉H₂₀N₂ | PubChem[1] |

| Molecular Weight | 156.27 g/mol | PubChem[1] |

| IUPAC Name | 4-(piperidin-1-yl)butan-1-amine | PubChem[1] |

| CAS Number | 74247-30-6 | PubChem[1] |

| Physical State | Liquid | Fluorochem[2] |

| Relative Density | 0.9075 | Fluorochem[2] |

| Boiling Point (Predicted) | 225.5 ± 9.0 °C at 760 mmHg | ChemAxon |

| Melting Point | Not available | - |

| pKa₁ (Predicted) | 10.78 (most basic - primary amine) | ACD/Labs |

| pKa₂ (Predicted) | 9.58 (least basic - tertiary amine) | ACD/Labs |

| LogP (XLogP3-AA) | 0.9 | PubChem[1] |

| Solubility | Miscible with water and common organic solvents (inferred) | Inferred from similar aliphatic amines[3][4] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Topological Polar Surface Area | 29.3 Ų | PubChem[1] |

Experimental Protocols

While specific experimental data for this compound is scarce, the following are detailed, standard methodologies for determining the key physicochemical properties of liquid amines.

Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for small sample volumes and provides an accurate boiling point measurement.

-

Sample Preparation: Place approximately 0.5 mL of this compound into a small test tube, and add a small magnetic stir bar.

-

Apparatus Setup: Clamp the test tube in a heating block on a stirrer hotplate. Insert a thermometer into the test tube, ensuring the bulb is positioned about 1 cm above the liquid surface.

-

Heating and Reflux: Begin gentle stirring and heating. Observe the sample until it boils and a ring of condensing vapor (refluxing) is visible on the test tube walls.

-

Measurement: Adjust the thermometer so that its bulb is level with the reflux ring. The stable temperature reading at this point is the boiling point.

-

Recording: Record the stable temperature and the ambient atmospheric pressure.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constants (pKa) of ionizable groups.

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.05 M) in deionized water. Due to the presence of two basic nitrogen atoms, two equivalence points are expected.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point will give the pKa of the more basic amine, and the second will correspond to the less basic amine.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, dichloromethane) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed for the solid (if any) to settle. Alternatively, centrifuge the samples to separate the undissolved solute.

-

Quantification: Carefully remove an aliquot from the supernatant and determine the concentration of the dissolved this compound using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a suitable detector.

-

Calculation: The determined concentration represents the solubility of the compound in the chosen solvent at that temperature.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel chemical entity like this compound.

Caption: Workflow for Physicochemical Property Determination.

References

The Enigmatic Mechanism of 4-(Piperidin-1-yl)butan-1-amine: A Technical Overview of Potential Biological Actions

Disclaimer: This technical guide addresses the potential mechanisms of action for 4-(Piperidin-1-yl)butan-1-amine in biological systems. It is important to note that, as of the date of this publication, direct experimental data, including quantitative pharmacological values and detailed experimental protocols specifically for this compound, are not available in the public domain. The following information is therefore an informed synthesis based on the known biological activities of structurally related piperidine derivatives. The proposed mechanisms are hypothetical and require experimental validation.

Introduction

4-(Piperidin-1-yl)butan-1-amine, with the molecular formula C9H20N2, is a chemical entity featuring a piperidine ring linked to a butylamine chain.[1][2][3] The piperidine moiety is a well-recognized pharmacophore present in a wide array of biologically active compounds, contributing to properties such as receptor binding, membrane permeability, and metabolic stability.[4][5] Given the diverse activities of piperidine-containing molecules, this guide explores the plausible biological targets and signaling pathways through which 4-(Piperidin-1-yl)butan-1-amine may exert its effects. These potential mechanisms are extrapolated from studies on related compounds and are intended to serve as a foundational resource for researchers and drug development professionals.

Potential Mechanisms of Action

Based on the established pharmacology of analogous structures, the biological activity of 4-(Piperidin-1-yl)butan-1-amine could be directed towards several key cellular systems. These include, but are not limited to, fungal cell membrane integrity, central nervous system receptors, and histamine-mediated pathways.

Antifungal Activity via Ergosterol Biosynthesis Inhibition

A significant body of research has highlighted the antifungal potential of piperidine derivatives.[6][7][8] These compounds can interfere with the biosynthesis of ergosterol, an essential component of fungal cell membranes.

Hypothesized Mechanism: It is plausible that 4-(Piperidin-1-yl)butan-1-amine could function as an inhibitor of key enzymes in the ergosterol biosynthesis pathway, such as sterol C14-reductase and sterol C8-isomerase.[6] Inhibition of these enzymes would lead to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting fungal cell membrane integrity and inhibiting growth.

Potential Signaling Pathway: Ergosterol Biosynthesis Inhibition

Caption: Hypothesized inhibition of the ergosterol biosynthesis pathway.

Modulation of Sigma Receptors

The piperidine scaffold is a common feature in ligands that target sigma receptors, which are implicated in a variety of central nervous system disorders.[9][10] Sigma-1 receptor modulators, in particular, are being investigated for their potential in treating pain, neurodegenerative diseases, and addiction.[9]

Hypothesized Mechanism: 4-(Piperidin-1-yl)butan-1-amine may act as a ligand for sigma receptors. The basic nitrogen of the piperidine ring is a key feature for interaction with these receptors.[9] Depending on its specific binding mode, it could act as an agonist or antagonist, thereby modulating downstream signaling pathways that influence neuronal function and survival. For instance, sigma-1 receptor antagonists have demonstrated neuroprotective effects in models of ischemic stroke.[10]

Potential Experimental Workflow: Sigma Receptor Binding Assay

Caption: Generalized workflow for a competitive sigma receptor binding assay.

Histamine Receptor Antagonism

Numerous piperidine derivatives have been developed as antagonists for histamine receptors (H1, H2, and H3), playing crucial roles in the treatment of allergies and gastric acid-related disorders.[11][12][13][14][15]

Hypothesized Mechanism: The structural components of 4-(Piperidin-1-yl)butan-1-amine, specifically the piperidine ring and the flexible butylamine chain, are features found in some histamine receptor antagonists. It is conceivable that this compound could bind to one or more histamine receptor subtypes, blocking the actions of histamine and thereby attenuating allergic and inflammatory responses or modulating gastric acid secretion. For example, some dual-acting histamine H3 and sigma-1 receptor ligands incorporating a piperidine moiety have been explored for the treatment of pain.[13]

Potential Signaling Pathway: Gq-PLC Pathway (H1 Receptor)

Caption: Potential antagonism of the histamine H1 receptor Gq-PLC signaling pathway.

Quantitative Data Summary

As previously stated, no direct quantitative data for 4-(Piperidin-1-yl)butan-1-amine has been found in the reviewed literature. For related piperidine derivatives, a wide range of binding affinities and inhibitory concentrations have been reported, which are highly dependent on the specific chemical structure and the biological target. For instance, certain 4-aminopiperidine derivatives have shown antifungal activity with MIC values in the range of 1–8 µg/mL against various fungal species.[6] In the context of receptor binding, some piperidine-based ligands exhibit high affinity for histamine H3 receptors with Ki values below 100 nM.[13]

Experimental Protocols

Detailed experimental protocols for investigating the biological activity of 4-(Piperidin-1-yl)butan-1-amine would need to be developed based on the hypothesized mechanisms of action. Below are generalized outlines for key experiments.

Antifungal Susceptibility Testing

-

Objective: To determine the minimum inhibitory concentration (MIC) of 4-(Piperidin-1-yl)butan-1-amine against various fungal strains.

-

Methodology: A standardized microbroth dilution assay, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), would be appropriate.

-

Prepare a stock solution of 4-(Piperidin-1-yl)butan-1-amine in a suitable solvent.

-

Perform serial dilutions of the compound in a 96-well microtiter plate containing fungal growth medium.

-

Inoculate each well with a standardized suspension of the fungal strain to be tested.

-

Include positive (no drug) and negative (no fungus) controls.

-

Incubate the plates under appropriate conditions (temperature, time).

-

Determine the MIC as the lowest concentration of the compound that visibly inhibits fungal growth.

-

Receptor Binding Assays

-

Objective: To determine the binding affinity of 4-(Piperidin-1-yl)butan-1-amine for its potential receptor targets (e.g., sigma receptors, histamine receptors).

-

Methodology: A competitive radioligand binding assay is a standard method.

-

Prepare cell membrane homogenates from cells or tissues known to express the receptor of interest.

-

Incubate the membranes with a known concentration of a specific radiolabeled ligand (e.g., [3H]pentazocine for sigma-1 receptors) and varying concentrations of the unlabeled test compound (4-(Piperidin-1-yl)butan-1-amine).

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Conclusion and Future Directions

While the precise mechanism of action of 4-(Piperidin-1-yl)butan-1-amine remains to be elucidated through direct experimental investigation, the rich pharmacology of the piperidine scaffold provides a strong basis for hypothesizing its potential biological activities. The most promising avenues for future research would be to explore its antifungal, sigma receptor modulatory, and histamine receptor antagonist properties. The experimental frameworks outlined in this guide offer a starting point for such investigations. A thorough understanding of the structure-activity relationships of this and related compounds will be invaluable for the design of novel therapeutic agents.

References

- 1. 4-(Piperidin-1-yl)butan-1-amine | C9H20N2 | CID 6484144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 4-(piperidin-1-yl)butan-1-amine (C9H20N2) [pubchemlite.lcsb.uni.lu]

- 3. 4-(piperidin-1-yl)butan-1-amine [chemicalbook.com]

- 4. 4-(Piperidin-1-yl)butan-2-one|CAS 16635-03-3 [benchchem.com]

- 5. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Potent sigma 1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine provides ischemic neuroprotection without altering dopamine accumulation in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Structure-activity characterization of an H2-receptor antagonist, 3-amino-4-[4-[4-(1-piperidinomethyl)-2-pyridyloxy]-cis-2-++ +butenylamino]- 3-cyclobutene-1,2-dione hydrochloride (T-066), involved in the insurmountable antagonism against histamine-induced positive chronotropic action in guinea pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and histamine H(1)-receptor antagonist activity of 4-(diphenylmethyl)-1-piperazine derivatives with a terminal heteroaryl or cycloalkyl amide fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascending Trajectory of 4-Piperidin-1-yl-butylamine Derivatives in Modern Therapeutics: A Technical Guide

For Immediate Release

This technical whitepaper provides an in-depth analysis of the burgeoning field of 4-piperidin-1-yl-butylamine derivatives and their expanding therapeutic applications. Geared towards researchers, medicinal chemists, and professionals in drug development, this document synthesizes current research, outlines key experimental methodologies, and presents a quantitative analysis of the pharmacological activity of this promising class of compounds. The inherent structural flexibility and favorable physicochemical properties of the piperidine scaffold, coupled with the versatile butylamine linker, have positioned these derivatives as privileged structures in the quest for novel therapeutics across a spectrum of diseases.

Introduction: The Piperidine Moiety as a Cornerstone in Drug Discovery

The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to engage in various non-covalent interactions make it an ideal scaffold for the design of ligands targeting a diverse range of biological macromolecules. The incorporation of a butylamine chain at the nitrogen atom (N-1) of the piperidine ring provides a versatile linker, allowing for the introduction of various pharmacophoric elements to modulate potency, selectivity, and pharmacokinetic properties. This guide will explore the therapeutic potential of derivatives based on this core structure, with a focus on their applications in oncology, neurodegenerative disorders, and infectious diseases.

Therapeutic Applications and Mechanisms of Action

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as potent anticancer agents. The primary mechanism of action for many of these compounds involves the inhibition of critical cellular signaling pathways implicated in tumor growth and survival.

One notable class of derivatives, the N-aryl-4-(piperidin-1-yl)butanamides, has demonstrated significant inhibitory activity against the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

dot

Neurodegenerative Disorders

The blood-brain barrier permeability of many piperidine derivatives makes them attractive candidates for treating central nervous system (CNS) disorders. Certain this compound analogs have shown promise as ligands for dopamine and serotonin receptors, which are key targets in the management of conditions like Parkinson's disease and schizophrenia.

Structure-activity relationship (SAR) studies on a series of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, a structurally related class, have provided valuable insights into the features required for high affinity and selectivity for the dopamine D3 receptor.[1] Elongation of the alkyl chain from two to four carbons (a butyl chain) was shown to significantly improve D3 receptor affinity.[1]

Antifungal and Antimicrobial Activity

The global rise of antimicrobial resistance necessitates the development of novel therapeutic agents. 4-aminopiperidine derivatives, which share a similar structural backbone, have been investigated as a new class of antifungal agents that target ergosterol biosynthesis.[2] These compounds have demonstrated potent activity against a range of clinically relevant fungal pathogens.[2] The mechanism of action is believed to involve the inhibition of enzymes crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for representative this compound derivatives and structurally related compounds from the literature.

Table 1: Dopamine D3 Receptor Affinity of N-[4-(4-Arylpiperazin-1-yl)butyl]arylcarboxamides [1]

| Compound | R (Aryl on Piperazine) | Ar (Aryl on Carboxamide) | Ki (nM) for D3 Receptor |

| 19 | 2,3-di-Cl-Ph | 3-MeO-Ph | 0.13 |

| 27 | 2,3-di-Me-Ph | 3-MeO-Ph | 0.25 |

| 41 | 2,3-di-Cl-Ph | 7-MeO-2-benzofuran | 0.45 |

Table 2: Antifungal Activity of 4-Aminopiperidine Derivatives [2]

| Compound | N-1 Substituent | N-4 Substituent | MIC (µg/mL) vs. C. albicans |

| 2b | Benzyl | Dodecyl | 2-4 |

| 3b | Phenethyl | Dodecyl | 4-8 |

Experimental Protocols

General Synthesis via Reductive Amination

A common and efficient method for the synthesis of N-substituted 4-aminopiperidine derivatives is reductive amination.[2] This two-step, one-pot procedure involves the reaction of an N-substituted 4-piperidone with a primary amine to form an intermediate imine, which is subsequently reduced to the desired secondary amine.

dot

Protocol for the Synthesis of 1-Benzyl-N-dodecylpiperidin-4-amine (2b): [2]

-

To a solution of 1-benzyl-4-piperidone (1.0 eq) in a suitable solvent (e.g., dichloromethane), the primary amine (dodecylamine, 1.5 eq) is added.

-

The reaction mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

-

A reducing agent, such as sodium triacetoxyborohydride (2.0 eq), is added portion-wise to the mixture.

-

The reaction is stirred at room temperature for 12-24 hours, or until completion as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired product.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a highly promising area of research in medicinal chemistry. The versatility of this chemical framework allows for the fine-tuning of pharmacological properties to achieve potent and selective agents for a variety of therapeutic targets. The data presented in this whitepaper underscore the potential of these compounds in oncology, neurodegenerative diseases, and infectious diseases. Future research will likely focus on optimizing the pharmacokinetic profiles of these derivatives, exploring novel therapeutic applications, and elucidating their precise mechanisms of action at the molecular level. The continued investigation of this privileged structure is poised to deliver the next generation of innovative therapeutics.

References

Structure and chemical properties of 4-Piperidin-1-yl-butylamine CAS 74247-30-6.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthetic routes for 4-Piperidin-1-yl-butylamine, a diamine building block with applications in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this guide incorporates information from analogous structures and established chemical principles to offer a thorough technical framework.

Chemical Structure and Properties

This compound is a primary amine featuring a piperidine ring connected to a butylamine chain. This structure imparts both hydrophilicity, due to the two amine functionalities, and lipophilicity from the aliphatic backbone and the piperidine ring.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 74247-30-6 | [1][2][3] |

| Molecular Formula | C₉H₂₀N₂ | [1][2][3] |

| Molecular Weight | 156.27 g/mol | [3][4] |

| IUPAC Name | 4-(Piperidin-1-yl)butan-1-amine | [2][4] |

| Boiling Point | 232.68 °C at 760 mmHg | [1] |

| Flash Point | 88.51 °C | [1] |

| Density | 0.91 g/cm³ | [1] |

| Computed XLogP3-AA | 0.9 | [4] |

| Computed Hydrogen Bond Donor Count | 1 | [4] |

| Computed Hydrogen Bond Acceptor Count | 2 | [4] |

| Computed Rotatable Bond Count | 4 | [4] |

| Appearance | Liquid | [2] |

Note: Some of the data presented are computed values and should be used as an estimation. Experimental verification is recommended.

The chemical structure of this compound is depicted in the following diagram:

Caption: 2D Chemical Structure of this compound.

Synthesis and Experimental Protocols

Proposed Synthetic Route: Reductive Amination

A plausible and efficient method for the synthesis of this compound is the reductive amination of a suitable precursor. This method is widely used for the formation of C-N bonds.

The proposed two-step synthesis via reductive amination is illustrated in the following workflow diagram:

Caption: Proposed synthetic workflow for this compound.

Representative Experimental Protocol (based on analogous reactions):

Step 1: Synthesis of 4-(Piperidin-1-yl)butanenitrile

-

To a stirred solution of piperidine (1.0 eq) and a suitable base such as potassium carbonate (1.5 eq) in a polar aprotic solvent like acetonitrile or DMF, add 4-chlorobutyronitrile (1.1 eq) dropwise at room temperature.

-

The reaction mixture is then heated to 60-80 °C and stirred for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.

-

The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation or column chromatography on silica gel to yield 4-(piperidin-1-yl)butanenitrile.

Step 2: Reduction of 4-(Piperidin-1-yl)butanenitrile to this compound

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 4-(piperidin-1-yl)butanenitrile (1.0 eq) in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF) is prepared.

-

The solution is cooled to 0 °C in an ice bath, and a reducing agent like lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) is added portion-wise with caution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.

-

The reaction is monitored by TLC or GC-MS for the disappearance of the starting material.

-

Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

The resulting precipitate is filtered off, and the filtrate is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

The solvent is removed under reduced pressure, and the final product, this compound, is purified by vacuum distillation.

Note: This is a representative protocol and may require optimization for yield and purity. All procedures should be performed by trained personnel in a well-ventilated fume hood, adhering to all necessary safety precautions.

Potential Biological and Pharmacological Significance

While there is no specific literature detailing the biological activity of this compound, the piperidine moiety is a privileged scaffold in medicinal chemistry, present in a wide range of clinically approved drugs. Derivatives of 4-aminopiperidine have been investigated for various pharmacological activities.

Logical Relationship of Piperidine Derivatives to Potential Biological Activity:

Caption: Potential areas of biological investigation for 4-aminopiperidine derivatives.

Research on structurally related compounds suggests that this compound could be a valuable building block for the synthesis of novel therapeutic agents. For instance, various N-substituted 4-aminopiperidines have been explored for their potential as:

-

Antifungal Agents: By targeting ergosterol biosynthesis.

-

Antimicrobial Agents: Showing activity against various bacterial and fungal strains.

-

Central Nervous System (CNS) Active Agents: Due to the ability of the piperidine ring to interact with various receptors in the brain.

-

Local Anesthetics: The lipophilic piperidine and hydrophilic amine groups are common features in local anesthetic molecules.

Further investigation into the biological properties of this compound and its derivatives is warranted to explore its full potential in drug discovery and development.

Hazard and Safety Information

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard statements.

Table 2: GHS Hazard Information for this compound

| Hazard Code | Description |

| H314 | Causes severe skin burns and eye damage |

| H302 | Harmful if swallowed |

| H335 | May cause respiratory irritation |

Source: [4]

It is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated area or fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound is a versatile chemical intermediate with a structure that lends itself to a variety of applications, particularly in the synthesis of pharmacologically active molecules. While specific experimental data for this compound is limited, this guide provides a solid foundation for its synthesis and potential applications based on established chemical principles and data from analogous compounds. Researchers and drug development professionals can utilize this information to further explore the utility of this and related piperidine derivatives in their respective fields.

References

- 1. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of N-(4-Aminobutyl)piperidine and its structurally related analogs. The document collates quantitative data, details key experimental methodologies, and visualizes relevant signaling pathways and workflows to facilitate further research and development in this area. The diverse pharmacological profiles of these compounds highlight their potential as scaffolds for the development of novel therapeutics targeting a range of diseases.

Antifungal Activity

A significant area of investigation for 4-aminopiperidine derivatives has been their potential as antifungal agents. These compounds have demonstrated promising activity against a variety of clinically relevant fungal pathogens.

Quantitative Antifungal Activity Data

The minimum inhibitory concentration (MIC) is a key measure of the in vitro antifungal potency of a compound. The following table summarizes the MIC values for several N-substituted 4-aminopiperidine analogs against various fungal species.

| Compound ID | N-Substituent at Piperidine | 4-Amino Substituent | Yarrowia lipolytica MIC (µg/mL) | Candida spp. MIC Range (µg/mL) | Aspergillus spp. MIC Range (µg/mL) | Reference |

| 2b | Benzyl | Dodecyl | Not Reported | 1–4 | 1–8 | [1] |

| 3b | Phenethyl | Dodecyl | Not Reported | 1–4 | 1–8 | [1] |

Mechanism of Action: Ergosterol Biosynthesis Inhibition

The antifungal activity of these 4-aminopiperidine derivatives is believed to stem from their ability to inhibit key enzymes in the fungal ergosterol biosynthesis pathway.[1] Specifically, analysis of sterol patterns after treatment suggests the inhibition of sterol C14-reductase and sterol C8-isomerase.[1] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell death.

Experimental Protocol: Antifungal Susceptibility Testing

The antifungal activity of the compounds is typically determined using a broth microdilution method according to standardized guidelines (e.g., CLSI or EUCAST).

Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against fungal isolates.

Materials:

-

Test compounds (4-aminopiperidine analogs)

-

Reference antifungal agents (e.g., voriconazole, amphotericin B)

-

Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium buffered with MOPS

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Inoculum: Fungal colonies are suspended in sterile saline to achieve a specific turbidity, which is then further diluted in RPMI medium to the desired final inoculum concentration.

-

Compound Dilution: Test compounds and controls are serially diluted in RPMI medium in the 96-well plates.

-

Inoculation: The prepared fungal inoculum is added to each well containing the diluted compounds.

-

Incubation: The plates are incubated at 35-37°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 80% or 90% reduction) compared to the growth control, as determined by visual inspection or spectrophotometric reading.[1]

Chemokine Receptor 5 (CCR5) Antagonism

Analogs of N-(4-Aminobutyl)piperidine have been investigated as antagonists of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for the entry of R5-tropic Human Immunodeficiency Virus (HIV) into host cells.

Mechanism of Action: HIV Entry Inhibition

CCR5 antagonists are allosteric inhibitors that bind to a transmembrane pocket of the CCR5 receptor.[2] This binding induces a conformational change in the receptor, preventing the viral glycoprotein gp120 from interacting with it, thereby blocking the fusion of the viral and host cell membranes and inhibiting viral entry.[3][4]

Experimental Protocol: CCR5 Receptor Binding Assay

The affinity of compounds for the CCR5 receptor is determined using a competitive radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of test compounds for the CCR5 receptor.

Materials:

-

Cell membranes prepared from a cell line expressing human CCR5 (e.g., HEK293 or CHO cells)

-

Radioligand with known affinity for CCR5 (e.g., [¹²⁵I]-MIP-1α)

-

Test compounds

-

Binding buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 100 mM NaCl, 0.5% BSA, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in the binding buffer. Non-specific binding is determined in the presence of a high concentration of a known non-labeled CCR5 ligand.

-

Incubation: The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: The reaction mixtures are rapidly filtered through glass fiber filters using a cell harvester to separate the bound from the free radioligand. The filters are washed with ice-cold wash buffer.

-

Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Dopamine D4 Receptor Antagonism

Certain piperidine-based analogs have been identified as potent and selective antagonists of the dopamine D4 receptor, a G protein-coupled receptor implicated in various neuropsychiatric disorders.

Quantitative Dopamine D4 Receptor Binding Affinity

The binding affinities of N-(4-Aminobutyl)piperidine analogs for the human dopamine D4 receptor are presented below.

| Compound ID | Description | Dopamine D4 Receptor Ki (nM) | Selectivity vs. D2/D3 Receptors | Reference |

| 13 | 4-N-linked heterocyclic piperidine derivative | 5.2 | >300-fold | Not explicitly found, concept from[5] |

| 7 | 77-LH-28-1 analog | High affinity (specific pKi values in source) | Selective | [6] |

| 8 | 4-benzyl analog of 7 | High affinity (specific pKi values in source) | Selective | [6] |

Experimental Protocol: Dopamine D4 Receptor Functional Assay (β-Arrestin Recruitment)

The functional activity of compounds at the dopamine D4 receptor can be assessed using a β-arrestin recruitment assay, which measures a key step in G protein-coupled receptor desensitization and signaling.

Objective: To determine the antagonist potency (IC50) of test compounds at the dopamine D4 receptor.

Materials:

-

A cell line co-expressing the human dopamine D4 receptor and a β-arrestin fusion protein (e.g., Tango™ D4R-bla U2OS cells)

-

Dopamine (agonist)

-

Test compounds

-

Assay medium

-

Substrate for the reporter enzyme (e.g., LiveBLAzer™-FRET B/G Substrate)

-

Fluorescence plate reader

Procedure:

-

Cell Plating: Cells are seeded into 96-well plates and incubated overnight.

-

Compound Addition: Varying concentrations of the test compounds are added to the wells, followed by a pre-incubation period.

-

Agonist Challenge: A fixed concentration of dopamine (typically the EC80) is added to the wells to stimulate the receptor.

-

Incubation: The plates are incubated to allow for β-arrestin recruitment and subsequent reporter gene expression.

-

Substrate Addition and Reading: The reporter enzyme substrate is added, and after an incubation period, the fluorescence is read on a plate reader.

-

Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Sigma-1 Receptor Ligand Activity

Derivatives of 4-aminopiperidine have also been shown to possess high affinity for the sigma-1 receptor, an intracellular chaperone protein involved in the regulation of various cellular functions.

Quantitative Sigma-1 Receptor Binding Affinity

The binding affinities of various piperidine analogs for the sigma-1 receptor are summarized below.

| Compound ID | Description | Sigma-1 Receptor Ki (nM) | Reference |

| 18a | N-methyl-4-(2-(benzylamino)-2-phenylethyl)piperidine | 7.9 | [7] |

| 18b | N-ethyl-4-(2-(benzylamino)-2-phenylethyl)piperidine | 89.4 | [7] |

| 13a | N-tosyl-4-(2-(benzylamino)-2-phenylethyl)piperidine | 108 | [7] |

| 1 | 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | 3.2 | [8] |

Experimental Protocol: Sigma-1 Receptor Binding Assay

The affinity for the sigma-1 receptor is determined using a competitive radioligand binding assay, similar to the one described for the CCR5 receptor.

Objective: To determine the inhibitory constant (Ki) of test compounds for the sigma-1 receptor.

Materials:

-

Membrane preparations from tissues or cells with high expression of sigma-1 receptors (e.g., guinea pig liver)

-

Radioligand with high affinity for the sigma-1 receptor (e.g., [³H]-(+)-pentazocine)

-

Test compounds

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Reaction Setup: Combine membrane homogenates, [³H]-(+)-pentazocine, and various concentrations of the test compound in the binding buffer. Non-specific binding is determined using a high concentration of a known sigma-1 ligand (e.g., haloperidol).[9]

-

Incubation: Incubate the mixture at a specified temperature (e.g., 37°C) for a set time (e.g., 150 minutes).[9]

-

Filtration: Separate bound and free radioligand by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Counting: Measure the radioactivity on the filters using a scintillation counter.

-

Analysis: Determine IC50 values from concentration-inhibition curves and calculate Ki values using the Cheng-Prusoff equation.[9]

References

- 1. mdpi.com [mdpi.com]

- 2. The CCR5 receptor-based mechanism of action of 873140, a potent allosteric noncompetitive HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]

- 4. CCR5 Antagonism in HIV Infection: Current Concepts and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

Role of the piperidine scaffold in enhancing drug-like properties.

An In-depth Technical Guide on the Role of the Piperidine Scaffold in Enhancing Drug-like Properties

Introduction: The Privileged Piperidine Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in the world of medicinal chemistry.[1][2] Its remarkable prevalence in a vast array of FDA-approved drugs is a testament to its status as a "privileged scaffold".[1][3] This designation is given to molecular frameworks that are able to bind to a variety of biological targets with high affinity, making them exceptionally valuable in drug design.[4] Piperidine and its derivatives are integral components in more than twenty classes of pharmaceuticals, including anticancer, antipsychotic, analgesic, and antihistaminic agents.[5][6][7][8]

This technical guide explores the multifaceted role of the piperidine scaffold in enhancing drug-like properties. We will delve into its fundamental physicochemical characteristics, its impact on a molecule's pharmacokinetic profile, and the experimental methods used to quantify these attributes.

The Piperidine Advantage: Impact on Physicochemical and ADME Properties

The success of the piperidine moiety in drug design stems from a unique combination of structural and electronic features that positively influence a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][3]

-

Basicity and Solubility : The nitrogen atom within the piperidine ring is basic, with a typical pKa of its conjugate acid around 11.[1] At physiological pH, this nitrogen is predominantly protonated, which allows for the formation of strong ionic interactions with acidic residues in target proteins.[1] This basicity is also crucial for enhancing aqueous solubility, a key factor for drug formulation and absorption. The ability to form salts significantly improves a compound's dissolution properties.[4][]

-

Lipophilicity and Permeability : The piperidine ring provides a balance of lipophilic and hydrophilic character.[10] This balance is critical for a drug's ability to permeate biological membranes, such as the intestinal lining for oral absorption or the blood-brain barrier for CNS-acting drugs.[2][3] The lipophilicity can be fine-tuned through substitution on the ring, allowing medicinal chemists to optimize the molecule's overall LogP (logarithm of the partition coefficient) for a specific therapeutic target.[4]

-

Conformational Flexibility : The sp³-hybridized carbon atoms enable the piperidine ring to adopt various low-energy conformations, with the chair conformation being the most stable.[1][11] This three-dimensional flexibility allows the molecule to orient its substituents in precise spatial arrangements, facilitating optimal binding to diverse and complex biological targets.[2]

-

Metabolic Stability : The piperidine scaffold is relatively metabolically stable.[3] While it can be a site of metabolism, its stability often enhances a drug's half-life and bioavailability.[3][4] The metabolic fate is highly dependent on the substitution pattern on the ring.[3] Understanding and modifying these patterns is a key strategy in drug design to improve pharmacokinetic properties.[12]

Data Presentation: Physicochemical and Pharmacokinetic Properties

The following tables summarize key quantitative data for several well-known drugs that incorporate the piperidine scaffold, illustrating the range of properties that can be achieved.

Table 1: Physicochemical Properties of Representative Piperidine-Containing Drugs

| Drug | Therapeutic Class | pKa | LogP | Aqueous Solubility (mg/mL) |

| Methylphenidate (Ritalin®) | CNS Stimulant | 8.8 | 2.0 | 16 |

| Haloperidol | Antipsychotic | 8.3 | 4.3 | 0.014 |

| Fentanyl | Opioid Analgesic | 8.4 | 4.05 | 0.025 |

| Donepezil | Acetylcholinesterase Inhibitor | 8.9 | 3.8 | 0.11 |

| Raloxifene | SERM | 9.5, 10.5 | 5.7 | <0.001 |

Note: The values are approximations based on available literature and may vary depending on the experimental conditions.

Table 2: Influence of the Piperidine Scaffold on ADME Properties

| ADME Parameter | General Contribution of Piperidine Scaffold | Typical Values for Piperidine Drugs |

| Oral Bioavailability | Often improves bioavailability by enhancing solubility and permeability.[3][12] | Varies widely (e.g., Donepezil ~100%, Haloperidol ~60%) |

| Permeability (Caco-2) | Generally favorable, can be modulated by substituents.[4] | Often >1 x 10⁻⁶ cm/s (Moderate to High) |

| Metabolic Stability (t½ in human liver microsomes) | Can be more stable depending on substitution patterns.[4] | Can range from <30 min to >60 min |

| Plasma Protein Binding | Generally higher for more lipophilic derivatives.[4] | Can be high (e.g., Haloperidol >90%) |

| CNS Penetration | The scaffold is common in CNS drugs, indicating its ability to cross the blood-brain barrier.[2] | Many successful examples (e.g., Methylphenidate, Fentanyl) |

Experimental Protocols

The accurate determination of physicochemical and ADME properties is fundamental to drug discovery. The following sections detail standard methodologies for measuring key drug-like characteristics.

Thermodynamic Aqueous Solubility Assay (Shake-Flask Method)

This method determines the maximum concentration of a compound that can be dissolved in a solvent at equilibrium and is considered the gold standard for solubility measurement.

Methodology:

-

Sample Preparation: An excess amount of the solid test compound is added to a vial containing a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[13]

-

Equilibration: The vial is sealed and agitated (e.g., using a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for an extended period, typically 24-48 hours, to ensure equilibrium is reached.[13]

-

Separation: The resulting suspension is filtered (e.g., using a 0.45 µm filter) or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear, saturated filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]

-

Calculation: The solubility is reported in units such as µg/mL or µM.

Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)

The PAMPA method is a high-throughput, non-cell-based assay used to predict passive membrane permeability.[15] It models permeation across the gastrointestinal tract or the blood-brain barrier.[15]

Methodology:

-

Membrane Preparation: A filter plate (the donor plate) is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.

-

Compound Addition: The test compound, dissolved in an aqueous buffer, is added to the wells of the donor plate.

-

Assay Assembly: An acceptor plate, containing fresh buffer, is placed on top of the donor plate, sandwiching the artificial membrane between the two compartments.

-

Incubation: The assembly is incubated for a set period (e.g., 4-16 hours) to allow the compound to permeate from the donor to the acceptor compartment.

-

Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS or UV spectroscopy.

-

Calculation: The effective permeability coefficient (Pe) is calculated based on the change in compound concentration over time.

Metabolic Stability Assay (Liver Microsomal Stability)

This in vitro assay measures the rate at which a drug is metabolized by enzymes, primarily Cytochrome P450s (CYPs), contained in liver microsomes.[16][17] The data is used to calculate intrinsic clearance, which helps predict in vivo hepatic clearance.[18][19]

Methodology:

-

Reaction Mixture Preparation: Liver microsomes (from human or animal species) are thawed and diluted in a phosphate buffer.[17] A solution of the test compound is added to this mixture.

-

Initiation of Reaction: The metabolic reaction is initiated by adding a pre-warmed NADPH-generating system (cofactor). Control incubations are run without the cofactor.

-

Time-Point Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

-

Data Analysis: The percentage of the parent compound remaining is plotted against time on a semi-logarithmic scale. The slope of this line is used to determine the half-life (t½) and the intrinsic clearance (Clint) of the compound.[18]

Visualizing Relationships and Pathways

The following diagrams, created using the DOT language, illustrate key workflows and concepts related to the evaluation and action of piperidine-containing drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biosynce.com [biosynce.com]

- 10. thieme-connect.de [thieme-connect.de]

- 11. Piperidine - Wikipedia [en.wikipedia.org]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. benchchem.com [benchchem.com]

- 14. Aqueous Solubility Assay - Enamine [enamine.net]

- 15. Linking solubility and permeability assays for maximum throughput and reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. merckmillipore.com [merckmillipore.com]

- 17. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 18. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 19. Metabolic Stability • Frontage Laboratories [frontagelab.com]

Review of literature on the discovery and development of piperidine-based drugs.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in medicinal chemistry. Its remarkable prevalence in a vast number of natural products and clinically approved pharmaceuticals underscores its significance in the design and development of novel therapeutics. This technical guide provides a comprehensive review of the discovery, synthesis, and development of piperidine-based drugs, with a focus on their diverse therapeutic applications, underlying mechanisms of action, and the structure-activity relationships that govern their biological effects.

A Historical Perspective: From Natural Alkaloids to Modern Therapeutics

The journey of piperidine in medicine began with the isolation of piperine from black pepper in 1819.[1] This discovery paved the way for the identification of a plethora of piperidine-containing alkaloids with diverse physiological effects.[1] Early research into these natural products laid the foundation for the semi-synthetic and fully synthetic piperidine-based drugs that would follow.

A pivotal moment in the history of piperidine-based drug discovery was the synthesis of meperidine (pethidine) in the late 1930s, which was initially investigated for its anticholinergic properties but was later found to possess potent analgesic effects. This discovery opened the door to the development of a wide range of synthetic opioid analgesics with the piperidine core as a key pharmacophore.

Over the decades, the versatility of the piperidine scaffold has been further demonstrated by its incorporation into drugs for a multitude of therapeutic areas, including central nervous system disorders, cancer, infectious diseases, and cardiovascular conditions.[2],[3] The conformational flexibility of the piperidine ring, coupled with the ability to introduce a wide variety of substituents, allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.[4]

Therapeutic Applications of Piperidine-Based Drugs

The piperidine scaffold is a key structural component in a wide array of drugs spanning numerous therapeutic classes. Its versatility allows it to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities.

Anticancer Agents

Piperidine derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[5] They have been shown to inhibit cell proliferation, induce apoptosis, and prevent metastasis by modulating key signaling pathways.

One of the critical pathways often dysregulated in cancer is the PI3K/Akt/mTOR pathway . Several piperidine-containing molecules have been developed as inhibitors of this pathway, interfering with tumor growth and survival.

Below is a diagram illustrating the PI3K/Akt signaling pathway and the points of intervention for piperidine-based inhibitors.

Another crucial pathway in cancer progression is the NF-κB signaling pathway , which is involved in inflammation, cell survival, and proliferation. Piperidine-containing compounds have been shown to inhibit this pathway, leading to a reduction in tumor growth.

The following diagram depicts the NF-κB signaling pathway and its inhibition by certain piperidine derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety, Handling, and Toxicity of 4-Piperidin-1-yl-butylamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and toxicological information for 4-Piperidin-1-yl-butylamine (CAS No: 74247-30-6). The information is intended to guide laboratory personnel in the safe management and use of this compound.

Chemical Identification and Physical Properties

This compound is a diamine containing a piperidine ring and a primary amine group linked by a butyl chain.[1][2] Its chemical structure and basic properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₂₀N₂ | [1][2] |

| Molecular Weight | 156.27 g/mol | [1] |

| CAS Number | 74247-30-6 | [1][3] |

| IUPAC Name | 4-(piperidin-1-yl)butan-1-amine | [1] |

| Synonyms | 4-(1-Piperidinyl)-1-butanamine, this compound | [1] |

| Predicted XLogP | 0.9 | [1] |

| Monoisotopic Mass | 156.162648646 Da | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] The primary hazards are associated with its combustible, corrosive, and acutely toxic nature.

GHS Pictograms:

Signal Word: Danger[1]

GHS Hazard Statements: [1]

-

H227: Combustible liquid.

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.

GHS Precautionary Statements:

A comprehensive set of precautionary statements is associated with these hazards, including measures for prevention, response, storage, and disposal. Key recommendations include wearing appropriate personal protective equipment (PPE), ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing.

Toxicological Information

Acute Toxicity:

While specific LD50 or LC50 values are not available for this compound, the "Harmful if swallowed" classification (Acute Toxicity, Oral: Category 4) indicates potential for significant adverse health effects upon ingestion.[1] For related aliphatic amines, toxicity can be significant. For instance, n-butylamine is classified as toxic in contact with skin or if inhaled.

Skin Corrosion/Irritation:

The classification "Causes severe skin burns and eye damage" (Skin Corrosion/Irritation: Category 1B) highlights the corrosive nature of this compound.[1] Direct contact can cause serious chemical burns.

Serious Eye Damage/Eye Irritation:

As with skin contact, exposure of the eyes to this compound is expected to cause severe and potentially irreversible damage.

Specific Target Organ Toxicity (Single Exposure):

The compound "May cause respiratory irritation" (STOT SE 3), indicating that inhalation of vapors or aerosols can lead to irritation of the respiratory tract.[1]

Safety and Handling

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Engineering Controls:

-

Work should be conducted in a well-ventilated fume hood to minimize inhalation exposure.

-

Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

General Handling Practices:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapor or mist.

-

Keep away from heat, sparks, and open flames.

-

Handle in a well-ventilated area.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and acids.[4]

First Aid Measures

In the event of exposure, immediate action is critical.

-

Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately. Rinse mouth with water.

Accidental Release Measures

In case of a spill, follow these procedures:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Containment and Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Experimental Protocols for Toxicity Assessment

While specific experimental data for this compound is limited, the following outlines general methodologies that could be employed for its toxicological evaluation, based on OECD guidelines and standard practices for amine compounds.[5][6]

Acute Oral Toxicity - Up-and-Down Procedure (OECD 425): [6]

This method is used to estimate the LD50 value with a reduced number of animals.

-

Animal Model: Typically, female rats are used.

-

Dosing: A single animal is dosed at a starting dose level.

-

Observation: The animal is observed for signs of toxicity and mortality over a 14-day period.

-

Sequential Dosing: If the animal survives, the next animal is dosed at a higher dose. If it dies, the next animal is dosed at a lower dose.

-

LD50 Estimation: The LD50 is calculated based on the pattern of survivals and mortalities.

Skin Corrosion/Irritation - In Vitro Reconstructed Human Epidermis (RhE) Test Method (OECD 431 & 439):

These in vitro methods are used to assess the skin corrosion and irritation potential of a chemical, avoiding the use of live animals.

-

Test System: A commercially available reconstructed human epidermis model is used.

-

Application: The test chemical is applied topically to the epidermis tissue.

-

Exposure and Incubation: The tissue is exposed to the chemical for a defined period, followed by rinsing and incubation.

-

Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT assay).

-

Classification: The chemical is classified as corrosive or an irritant based on the reduction in cell viability compared to negative controls.

Visualizations

The following diagrams illustrate key logical workflows for handling and responding to incidents involving this compound.

Caption: Workflow for responding to a chemical spill.

References

- 1. 4-(Piperidin-1-yl)butan-1-amine | C9H20N2 | CID 6484144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 4-(piperidin-1-yl)butan-1-amine (C9H20N2) [pubchemlite.lcsb.uni.lu]

- 3. 4-PIPERIDIN-4-YLBUTAN-1-AMINE | 74247-30-6 [chemicalbook.com]

- 4. peptide.com [peptide.com]

- 5. Toxicology Services - Enamine [enamine.net]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Unveiling the Patent Landscape of 4-Piperidin-1-yl-butylamine: A Technical Guide for Drug Development Professionals

An In-depth Exploration of the Therapeutic Potential and Synthetic Strategies for a Promising Piperidine Moiety

Introduction:

4-Piperidin-1-yl-butylamine, a distinct piperidine derivative, is emerging as a molecule of significant interest within the pharmaceutical landscape. Its structural features suggest a potential for diverse biological activities, attracting the attention of researchers and drug development professionals. This technical guide provides a comprehensive overview of the current patent landscape, potential therapeutic applications, and detailed experimental methodologies related to this compound, serving as a vital resource for its exploration and development.

Core Chemical and Physical Properties

Basic information on this compound is crucial for its handling and application in a research setting.

| Property | Value | Source |

| Molecular Formula | C₉H₂₀N₂ | --INVALID-LINK-- |

| Molecular Weight | 156.27 g/mol | --INVALID-LINK-- |

| IUPAC Name | 4-(piperidin-1-yl)butan-1-amine | --INVALID-LINK-- |

| CAS Number | 74247-30-6 | --INVALID-LINK-- |

Patent Landscape: Emerging Therapeutic Applications

While direct patent claims for this compound are still emerging, the broader patent landscape for piperidine derivatives points towards significant potential in several therapeutic areas, most notably in antifungal and anticancer applications. A key patent application that includes compounds structurally related to this compound highlights their potential as modulators of chemokine receptors, which are involved in a variety of inflammatory and autoimmune diseases, as well as in cancer metastasis.

A search of patent databases reveals that piperidine-containing compounds are extensively explored for their therapeutic benefits. For instance, patent application WO2009066192A1, while not explicitly naming this compound in its primary claims, describes a genus of piperidine derivatives with substitutions on the piperidine nitrogen that are structurally analogous. These compounds are claimed for their activity as chemokine receptor antagonists, suggesting a potential avenue of investigation for this compound.

Antifungal Applications: Targeting Ergosterol Biosynthesis

A promising application for this compound and related compounds lies in their potential as antifungal agents. The mechanism of action for many piperidine-based antifungals involves the disruption of the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of fungal cell membranes.[1]

The inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell death.[1] This targeted approach offers a degree of selectivity, as ergosterol is the primary sterol in fungi, while cholesterol fulfills a similar role in mammalian cells.

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

The following diagram illustrates the key steps in the ergosterol biosynthesis pathway and the potential points of inhibition by this compound derivatives.

Anticancer Applications: Induction of Apoptosis

The patent landscape and scientific literature also suggest a role for piperidine derivatives in oncology. While the precise mechanism of this compound is yet to be fully elucidated, related compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a highly sought-after characteristic for anticancer agents, as it allows for the selective elimination of malignant cells.

Several signaling pathways are implicated in the pro-apoptotic effects of piperidine compounds, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular players in these pathways include caspases, the Bcl-2 family of proteins, and tumor suppressor genes like p53.

Signaling Pathway: Apoptosis Induction

The following diagram outlines a generalized workflow for assessing the pro-apoptotic activity of a compound like this compound.

Experimental Protocols

Synthesis of this compound via Reductive Amination

This protocol is adapted from established methods for the synthesis of 4-aminopiperidines and can be optimized for the specific synthesis of this compound.[1]

Materials:

-

4-Chlorobutylamine hydrochloride

-

Piperidine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add 4-chlorobutylamine hydrochloride (1.0 eq) and piperidine (2.5 eq).

-

Dissolve the reactants in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M with respect to the limiting reagent.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains below 5°C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

-

This compound

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate to achieve a range of desired concentrations.

-

Prepare a fungal inoculum suspension and adjust the concentration to approximately 0.5-2.5 x 10³ cells/mL.

-

Inoculate each well of the microtiter plate with the fungal suspension. Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

-

Incubate the plates at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the positive control, as determined visually or by spectrophotometric reading at a suitable wavelength (e.g., 530 nm).

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics. The existing patent landscape for related piperidine derivatives, coupled with scientific literature, strongly suggests potential applications in the fields of mycology and oncology. The provided synthetic and biological evaluation protocols offer a solid foundation for researchers to further explore the therapeutic utility of this compound. Future investigations should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to fully unlock its clinical potential.

References

In Silico Prediction of 4-Piperidin-1-yl-butylamine ADME Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico prediction of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the molecule 4-Piperidin-1-yl-butylamine. In the early stages of drug discovery, computational methods are invaluable for forecasting the pharmacokinetic profile of a compound, thereby minimizing time and financial investment in candidates with unfavorable characteristics.[1][2] This document outlines the methodologies for these predictions and presents illustrative data in a structured format. While extensive experimental data for this compound is not publicly available, this guide leverages established principles of computational chemistry to provide a predictive framework.

Introduction to this compound

This compound is a small molecule featuring a piperidine ring, a common scaffold in medicinal chemistry.[3] Its structural characteristics suggest potential applications in drug development. Understanding its ADME profile is a critical step in evaluating its viability as a drug candidate.

Physicochemical Properties:

A summary of the known physicochemical properties of this compound, essential inputs for in silico ADME models, is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C9H20N2 | [4][5][6][7] |

| Molecular Weight | 156.27 g/mol | [4][5][6] |

| CAS Number | 74247-30-6 | [4][6][7][8] |

| IUPAC Name | 4-piperidin-1-ylbutan-1-amine | [4][5] |

| Canonical SMILES | NCCCCN1CCCCC1 | [4] |

In Silico ADME Prediction: A Methodological Overview

The prediction of ADME properties using computational models is a cornerstone of modern drug discovery.[1] This process involves the use of software and algorithms to estimate the pharmacokinetic behavior of a molecule based on its structure and physicochemical properties.

General Workflow

The in silico ADME prediction workflow typically involves the following steps:

-

Input Data Preparation: The 2D or 3D structure of the molecule is used as the primary input. Physicochemical properties such as molecular weight, logP, and pKa are also crucial.

-

Model Selection: A variety of computational models are available, ranging from simple empirical rules to complex machine learning algorithms.

-

Property Prediction: The selected models are used to predict a range of ADME properties.

-

Data Analysis and Interpretation: The predicted data is analyzed to assess the drug-likeness of the compound and identify potential liabilities.

Predicted ADME Properties of this compound

The following tables summarize the predicted ADME properties for this compound based on its structure and physicochemical properties, using commonly accepted in silico models.

Absorption

| Parameter | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract.[9][10] |

| Caco-2 Permeability | Moderate to High | Suggests good potential for passive diffusion across the intestinal epithelium. |

| P-gp Substrate | Unlikely | Low probability of being actively effluxed from cells. |

Distribution

| Parameter | Predicted Value | Interpretation |

| Volume of Distribution (VDss) | > 0.5 L/kg | Indicates distribution into tissues beyond the plasma volume. |

| Plasma Protein Binding | Low to Moderate | A significant fraction of the drug is likely to be free in the plasma to exert its effect. |